 
                        tert-Butyl 4-bromopiperidine-1-carboxylate (Boc-4-bromopiperidine) is a valuable intermediate in organic synthesis, particularly for the preparation of various nitrogen-containing heterocyclic compounds. Its significance lies in its ability to serve as a protected form of 4-bromopiperidine, a versatile building block for the construction of complex molecules.
The synthesis of Boc-4-bromopiperidine involves the reaction of 4-piperidone with tert-butyl hydrocinnamate, followed by bromination at the C-4 position. [, ] This intermediate can then be readily incorporated into various synthetic strategies due to the labile nature of the Boc protecting group, which can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the piperidine ring. []
Boc-4-bromopiperidine serves as a crucial building block for the synthesis of diverse biologically active molecules, including:
Tert-Butyl 4-bromopiperidine-1-carboxylate, with the chemical formula and CAS number 180695-79-8, is a piperidine derivative characterized by the presence of a tert-butyl group and a bromine atom at the 4-position of the piperidine ring. This compound is also known by various synonyms including 1-N-Boc-4-bromopiperidine and N-Boc-4-bromopiperidine. It is recognized as a biochemical reagent useful in organic synthesis and pharmaceutical research .
While specific biological activity data for tert-butyl 4-bromopiperidine-1-carboxylate is limited, compounds of similar structure have been studied for their potential pharmacological effects. Piperidine derivatives are often explored for their roles as:
The presence of a bromine atom may influence the biological activity by altering receptor interactions or metabolic pathways .
Tert-butyl 4-bromopiperidine-1-carboxylate can be synthesized through several methods, with one common approach involving:
This compound has several applications in research and industry, including:
Interaction studies involving tert-butyl 4-bromopiperidine-1-carboxylate are essential for understanding its reactivity and biological effects. These studies often focus on:
Tert-butyl 4-bromopiperidine-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity Index | 
|---|---|---|---|
| Tert-butyl 3-bromopiperidine-1-carboxylate | 188869-05-8 | Bromine at position 3 | 0.87 | 
| (R)-tert-butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | Chiral center at position 3 | 0.87 | 
| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | 301221-79-4 | Bromoacetyl substitution at position 4 | 0.85 | 
| Tert-butyl 3-bromopyrrolidine-1-carboxylate | 939793-16-5 | Pyrrolidine ring structure | 0.80 | 
The uniqueness of tert-butyl 4-bromopiperidine-1-carboxylate lies in its specific substitution pattern on the piperidine ring, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .
The most common route to synthesize tert-butyl 4-bromopiperidine-1-carboxylate involves Boc protection of 4-bromopiperidine hydrobromide (CAS 54288-70-9). This two-step process begins with the generation of 4-bromopiperidine hydrobromide, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O].
Key Optimization Factors:
Comparative Data:
| Base | Solvent | Temperature | Yield | Reference | 
|---|---|---|---|---|
| DIPEA | DCM | 0°C → RT | 100% | |
| TEA | THF | RT | 98% | |
| SrGO Catalyst | Solvent-free | RT | 89% | 
The synthesis of 4-bromopiperidine hydrobromide, the precursor for Boc protection, typically involves bromination of piperidine. While direct bromination methods are less documented, indirect routes include:
Challenges:
While DCM is standard for Boc protection, alternative solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been explored:
Solvent Comparison:
| Solvent | Boiling Point | Reaction Time | Yield | 
|---|---|---|---|
| DCM | 40°C | 18 h | 100% | 
| THF | 66°C | 48 h | 98% | 
| DMF | 153°C | 6–12 h | 72% | 
Scalability hinges on optimizing cost, safety, and efficiency:
Key Considerations for Scale-Up:
Recent advances focus on greener and more efficient catalysts:
Sulfonated Reduced Graphene Oxide (SrGO):
Enzymatic Catalysis:
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile transformations for functionalizing tert-butyl 4-bromopiperidine-1-carboxylate, proceeding through the well-established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination [13] [14]. The reaction typically employs palladium catalysts with specialized ligands such as SPhos, RuPhos, or XPhos to achieve efficient coupling with organoboron reagents [15] [16]. Recent mechanistic investigations have revealed that the oxidative addition of aryl bromides occurs preferentially to a 12-electron monoligated palladium complex, rather than the commonly proposed 14-electron bis-ligated species [43].
The transmetalation step proceeds via tetracoordinate boronate intermediates with palladium-oxygen-boron linkages, which have been confirmed through low-temperature nuclear magnetic resonance studies [43]. For 4-bromopiperidine derivatives, the electron-withdrawing nature of the piperidine ring facilitates oxidative addition while maintaining compatibility with the tert-butoxycarbonyl protecting group [19]. Optimization studies have demonstrated that ethereal solvents such as tetrahydrofuran and dioxane provide superior results compared to traditional solvent systems [27].
Negishi coupling reactions with tert-butyl 4-bromopiperidine-1-carboxylate utilize organozinc reagents to form carbon-carbon bonds with high efficiency [17]. The reaction mechanism involves similar elementary steps to Suzuki-Miyaura coupling but benefits from the enhanced nucleophilicity of organozinc species [17]. Biaryldialkylphosphine ligands, particularly CPhos bearing ortho,ortho'-dimethylamino substituents, have shown superior performance in promoting the coupling of secondary alkylzinc halides with bromopiperidine derivatives [17].
The catalytic system typically employs 1-2 mol% palladium loadings with specialized ligands that suppress β-hydride elimination, a common side reaction that can reduce coupling efficiency [17]. Temperature optimization studies indicate that ambient temperature conditions are feasible for many substrate combinations, although electron-deficient aryl bromides may require elevated temperatures for complete conversion [17].
Buchwald-Hartwig amination of tert-butyl 4-bromopiperidine-1-carboxylate enables the formation of carbon-nitrogen bonds through palladium-catalyzed coupling with amine nucleophiles [18] [19]. Recent developments have focused on palladium(I) dimer precatalysts supported by biaryl phosphine ligands, which provide enhanced activity and functional group tolerance [18]. High-throughput experimentation has been instrumental in identifying optimal catalyst systems for challenging five-membered heteroaromatic bromides [19].
The reaction mechanism involves initial oxidative addition of the aryl bromide to the palladium center, followed by coordination and deprotonation of the amine nucleophile [18]. Base selection proves critical for suppressing decomposition pathways, with systematic screening revealing that specific base combinations can dramatically improve reaction outcomes [19]. The developed protocols demonstrate broad substrate scope while maintaining mild reaction conditions compatible with sensitive functional groups [19].
| Coupling Type | Catalyst Loading | Temperature Range | Typical Yields | Key Ligands | 
|---|---|---|---|---|
| Suzuki-Miyaura | 1-3 mol% Pd | 25-90°C | 70-95% | SPhos, RuPhos, XPhos | 
| Negishi | 1-2 mol% Pd | 25-60°C | 65-90% | CPhos, biaryl phosphines | 
| Buchwald-Hartwig | 2-5 mol% Pd | 80-120°C | 60-85% | Biaryl phosphines | 
Reductive cross-coupling reactions of tert-butyl 4-bromopiperidine-1-carboxylate with alkyl halides and boronates proceed through distinct mechanistic pathways that circumvent the need for pre-formed organometallic reagents [33] [34]. The process typically involves nickel catalysis under reducing conditions, where zinc or manganese serves as the terminal reductant [33]. The reaction mechanism encompasses initial formation of alkyl radicals through single-electron reduction, followed by capture by nickel complexes to generate organometallic intermediates [33].
Recent investigations have demonstrated that pyridine or 4-(N,N-dimethylamino)pyridine additives effectively suppress β-hydride elimination while enhancing coupling efficiency [33]. The regioselectivity of these transformations has been extensively studied, with most reactions proceeding at the ipso-carbon of the alkyl halide [33]. However, migratory reductive cross-coupling variants have been developed that enable formation of 1,1-diarylalkane derivatives through rearrangement processes [33].
The coupling of tert-butyl 4-bromopiperidine-1-carboxylate with alkyl boronates represents a particularly challenging transformation due to the inherent instability of secondary alkylboron compounds under traditional cross-coupling conditions [27] [28]. Photoredox-nickel dual catalysis has emerged as a powerful solution, enabling the selective cross-coupling of secondary alkylboronates that are otherwise unreactive in conventional systems [27].
The mechanism involves photoredox activation of alkyl boronates through single-electron transmetalation processes, generating alkyl radicals that subsequently engage nickel catalysts [27]. This approach demonstrates remarkable orthogonal reactivity, allowing selective functionalization in the presence of other boronic acid derivatives [27]. The method tolerates diverse functional groups including piperidine scaffolds, heterocyclic units, and sterically demanding substituents [27].
Stereochemical investigations have revealed that boron-to-zinc transmetalation processes enable previously unreactive substrates to participate in stereocontrolled cross-coupling reactions [28]. Treatment of N-Boc-piperidine-4-boronic esters with alkyllithium reagents followed by zinc chloride generates enantioenriched organozinc species that react with inversion of configuration at π-allyl iridium complexes [28].
| Reductant | Catalyst System | Reaction Time | Typical Yields | Functional Group Tolerance | 
|---|---|---|---|---|
| Zinc powder | Nickel(II)/bipyridyl | 12-24 hours | 60-85% | Esters, ethers, amides | 
| Manganese powder | Nickel(II)/phenanthroline | 6-12 hours | 55-80% | Alcohols, carbonyls | 
| Photoredox conditions | Iridium/Nickel dual | 24-48 hours | 70-90% | Heterocycles, protected amines | 
Nucleophilic substitution reactions at the 4-bromo position of tert-butyl 4-bromopiperidine-1-carboxylate proceed predominantly through SN2 mechanisms due to the secondary nature of the carbon center [35] [39]. The reaction involves simultaneous formation of the carbon-nucleophile bond and breaking of the carbon-bromine bond through a concerted process [35]. The transition state adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying axial positions [35].
Steric effects play a crucial role in determining reaction rates, with less substituted carbon centers favoring SN2 pathways [35]. The piperidine ring system provides moderate steric hindrance that reduces reaction rates compared to primary alkyl halides but maintains acceptable reactivity for synthetic applications [35]. Kinetic studies have revealed primary kinetic isotope effects when deuterated substrates are employed, confirming the concerted nature of the bond-breaking and bond-forming processes [22].
A diverse range of nucleophiles successfully participate in substitution reactions with tert-butyl 4-bromopiperidine-1-carboxylate [10]. Nitrogen nucleophiles, including primary and secondary amines, react efficiently under mild conditions to form tertiary amines . Oxygen nucleophiles such as alkoxides and phenoxides provide access to ether linkages, while sulfur nucleophiles enable thioether formation .
The reactivity order generally follows the basicity and polarizability of the nucleophile, with more basic and polarizable species showing enhanced reaction rates [39]. Solvent effects significantly influence reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for most nucleophilic substitutions [10]. Temperature optimization reveals that elevated temperatures (60-80°C) are typically required for efficient conversion [10].
Nucleophilic substitution at the 4-position competes with elimination reactions that can produce alkene side products [39]. The competition between substitution and elimination depends on the nature of the nucleophile, with stronger bases favoring elimination pathways [39]. The piperidine ring system provides conformational constraints that influence the accessibility of β-hydrogen atoms required for elimination reactions [39].
Reaction optimization strategies focus on conditions that suppress elimination while promoting substitution [39]. Lower reaction temperatures, weaker bases, and polar aprotic solvents generally favor substitution over elimination [39]. The use of sterically hindered nucleophiles can also shift the balance toward substitution by disfavoring the transition state for elimination [39].
| Nucleophile Type | Reaction Temperature | Solvent | Yield Range | Side Products | 
|---|---|---|---|---|
| Primary amines | 60-80°C | Dimethylformamide | 70-90% | Elimination products (<10%) | 
| Secondary amines | 50-70°C | Dimethyl sulfoxide | 75-95% | Minimal side products | 
| Alkoxides | 80-100°C | Dimethylformamide | 60-85% | Elimination products (10-20%) | 
| Thiolates | 40-60°C | Acetonitrile | 65-80% | Disulfide formation (<15%) | 
Palladium-catalyzed arylation of tert-butyl 4-bromopiperidine-1-carboxylate proceeds through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [40] [41]. The oxidative addition step involves coordination of the aryl bromide to a low-valent palladium center, followed by insertion into the carbon-bromine bond [41]. This process increases the coordination number, valence electron count, and formal oxidation state of the metal center by two units [41].
Recent mechanistic studies have revealed that the turnover-limiting step varies depending on the electronic nature of the aryl iodide coupling partner [36]. For electron-poor aryl iodides, reductive elimination becomes rate-determining, while electron-rich systems may be limited by oxidative addition [36]. Detailed kinetic investigations demonstrate rapid loss of active palladium catalyst due to iodide buildup, highlighting the importance of base and additive selection [36].
The development of improved directing groups such as 4-dimethylamine-8-aminoquinoline has enabled >2× rate acceleration with enhanced yields and stereoselectivity [36]. This removable auxiliary promotes reductive elimination while maintaining compatibility with diverse functional groups [36]. Computational studies reveal strain effects in transition states that account for observed stereoselectivity patterns [36].
Cobalt(II) porphyrin catalysts enable the direct formation of piperidine rings from linear aldehyde precursors through carbene insertion and hydrogen atom transfer mechanisms [31]. The process begins with formation of N-tosylhydrazone intermediates that coordinate to cobalt(II) centers [31]. Dinitrogen loss generates cobalt(III)-carbene radical species with spin density localized at the carbene carbon [31].
Intramolecular 1,6-hydrogen atom transfer relocates the radical center from the α-position to the ζ-position, generating benzyl radical intermediates [31]. Ring closure through radical combination yields six-membered piperidine products in high overall yields [31]. Density functional theory calculations support this mechanism and explain the formation of alkene side products through competitive 1,5-hydrogen atom transfer processes [31].
The reaction demonstrates broad functional group tolerance and provides access to substituted piperidines that are challenging to prepare through alternative methods [31]. The relative amount of alkene side products depends on substrate substitution patterns, with electronic effects playing a significant role in determining product distributions [31].
Nickel-catalyzed enantioselective arylation represents a powerful approach for constructing chiral piperidine derivatives [29] [32]. The methodology employs arylzinc reagents with pyridinium ions formed in situ from pyridine and chloroformate activating agents [29]. Chiral phosphoramidite ligands provide excellent enantioselectivity while maintaining high regioselectivity for 1,2-addition products [32].
The reaction scope encompasses diverse arylzinc nucleophiles with varying electronic properties [32]. π-Electron-withdrawing groups are well tolerated, though strong σ-withdrawing substituents can lead to diminished enantioselectivity [32]. Functional groups including nitriles, esters, silyl-protected alcohols, and tertiary amines all afford >90% enantiomeric excess in the arylation process [32].
The enantioenriched dihydropyridine products serve as valuable precursors to complex piperidine derivatives through subsequent transformations [32]. Hydrolysis, reduction, and cyclization reactions can be performed with minimal erosion of enantiomeric purity [32].
| Catalyst System | Ligand Type | Temperature | Enantioselectivity | Typical Yields | 
|---|---|---|---|---|
| Palladium/Aminoquinoline | Bidentate nitrogen | 100-140°C | N/A (racemic) | 70-90% | 
| Cobalt(II) porphyrin | Tetradentate nitrogen | 80-120°C | N/A (racemic) | 65-85% | 
| Nickel/Phosphoramidite | Chiral phosphorus | 0-25°C | 85-95% ee | 60-80% | 
Photocatalytic radical functionalization of tert-butyl 4-bromopiperidine-1-carboxylate employs visible light activation to generate carbon-centered radicals through single-electron transfer processes [12] [30]. The methodology utilizes photocatalysts such as 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene to mediate halogen atom abstraction from alkyl bromides [30]. Reductive quenching of the excited photocatalyst by electron donors such as diisopropylethylamine initiates radical formation [30].
The generated alkyl radicals undergo subsequent functionalization through addition to electrophilic partners or coupling with other radical species [12]. Phosphinylation reactions proceed through radical addition to phosphonites followed by oxidation to form phosphinate products [30]. Control experiments with radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl confirm the involvement of radical intermediates [30].
Optimization studies reveal that lithium benzoate serves as a crucial additive that promotes the desired transformation while suppressing rearrangement side reactions [30]. The reaction proceeds efficiently at room temperature under blue light irradiation, demonstrating excellent functional group tolerance [30]. N,N-dimethylacetamide provides optimal solvent conditions for the photocatalytic process [30].
Hydrogen atom transfer catalysis enables site-selective α-amino carbon-hydrogen arylation of secondary amines through radical relay mechanisms [11] [24]. The process involves copper-catalyzed initiation and termination of intramolecular hydrogen atom transfer by nitrogen-centered radicals [11]. Chiral copper catalysts provide excellent enantioselectivity while maintaining high regioselectivity for δ-position functionalization [11].
The reaction scope encompasses diverse electronic substitution patterns on aromatic substrates [11]. Both electron-releasing and electron-withdrawing groups are well tolerated, affording δ-amino nitriles with 86-93% enantiomeric excess [11]. Functional groups that enable further modification, including halides and esters, maintain compatibility with the reaction conditions [11].
Mechanistic investigations reveal that the rate-determining step involves initial hydrogen atom abstraction [24]. Large kinetic isotope effects (4.9) support primary isotope effects for dissociation of nitrogen-hydrogen bonds [22]. The methodology provides access to chiral piperidines through subsequent cyclization of the enantioenriched products [11].
Traceless radical functionalization strategies employ temporary directing groups that facilitate radical generation and subsequently undergo elimination to regenerate the original functional group [37]. Aminoalkyl radical-induced halogen atom transfer represents a powerful approach for Minisci-type alkylation reactions [37]. The process merges oxidative quenching and halogen atom transfer cycles to enable efficient carbon-carbon bond formation [37].
The mechanism involves initial protonation of nitrogen heteroarenes followed by single-electron reduction by excited photocatalyst species [37]. Halogen atom transfer between the resulting radical and alkyl bromides generates carbon radicals that add to protonated heteroarenes [37]. Subsequent oxidation and deprotonation afford alkylated products with hydrohalic acid as the only byproduct [37].
The methodology demonstrates broad substrate scope with various cyclic amines and heteroarene acceptors [37]. Functional groups including carbonyl, gem-difluoromethyl, and protected alcohols are well tolerated [37]. The reaction provides excellent diastereoselectivity for substituted piperidine substrates [37].
| Radical Source | Activation Method | Reaction Conditions | Product Selectivity | Typical Yields | 
|---|---|---|---|---|
| Photocatalytic | Visible light irradiation | Room temperature, 24-48 h | High regioselectivity | 70-95% | 
| Hydrogen atom transfer | Copper catalysis | 23°C, 16-20 h | >20:1 δ-selectivity | 60-85% | 
| Halogen atom transfer | Iridium photocatalysis | Room temperature, 4-12 h | Site-selective | 65-90% | 
Tert-Butyl 4-bromopiperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have emerged as critical therapeutic agents in cancer treatment [1]. The compound's structural features, particularly the brominated piperidine ring system protected by the tert-butyl carboxylate group, provide an ideal foundation for constructing complex molecular architectures required for PARP-1 targeting.
Recent pharmaceutical research has demonstrated that piperidine-based building blocks are instrumental in developing novel PARP-1 inhibitors with enhanced potency and selectivity [1]. The brominated position at the 4-carbon of the piperidine ring offers a reactive site for nucleophilic substitution reactions, enabling the attachment of various pharmacophores essential for PARP-1 binding. Studies have shown that compounds incorporating this scaffold can achieve IC50 values in the nanomolar range against PARP-1, with examples such as compound 15d displaying an IC50 of 12.02 nM [1].
The protected amine functionality provided by the tert-butyl carboxylate group allows for selective deprotection and subsequent functionalization, facilitating the construction of complex heterocyclic systems. Research has established that the removal of the tert-butyl protecting group under acidic conditions (typically using trifluoroacetic acid in dichloromethane) yields the free piperidine, which can then undergo amide formation reactions with PARP-1 targeting pharmacophores [2].
| Application Area | Target Enzyme | IC50 Range | Therapeutic Indication | 
|---|---|---|---|
| Cancer Therapy | PARP-1 | 8-50 nM | Breast Cancer, Ovarian Cancer | 
| Neuroprotection | PARP-1 | 10-100 nM | Ischemic Stroke, Neurodegeneration | 
| DNA Repair Modulation | PARP-1 | 5-25 nM | Synthetic Lethality Applications | 
Beyond PARP inhibition, the compound serves as a precursor for various enzyme-targeted therapeutics. The piperidine scaffold has been successfully employed in the development of histone deacetylase (HDAC) inhibitors, particularly HDAC8-selective compounds [3] [2]. The synthesis of these inhibitors frequently utilizes tert-butyl 4-bromopiperidine-1-carboxylate as a starting material, where the bromine atom facilitates coupling reactions with appropriate warhead molecules.
The piperidine nucleus present in tert-butyl 4-bromopiperidine-1-carboxylate has proven invaluable in the synthesis of anticholinergic agents and treatments for neurological disorders . The compound's structural framework allows for the development of selective muscarinic receptor antagonists and cholinesterase inhibitors that demonstrate improved therapeutic profiles compared to conventional treatments.
In the development of anticholinergic agents, the brominated piperidine serves as a key intermediate for introducing various substituents that modulate receptor selectivity and binding affinity [6]. Research has demonstrated that derivatives based on this scaffold can achieve selective antagonism of specific muscarinic receptor subtypes, particularly M1 and M4 receptors, which are implicated in cognitive function and neurological disorders [6].
The compound has been successfully employed in the synthesis of novel treatments for Alzheimer disease and other neurodegenerative conditions . Studies have shown that benzimidazole-containing derivatives, synthesized using tert-butyl 4-bromopiperidine-1-carboxylate as a starting material, exhibit significant NLRP3 inflammasome inhibition with IC50 values around 10 μM, demonstrating potential for treating neuroinflammatory conditions .
For Parkinson disease therapeutics, the piperidine scaffold has been utilized to develop compounds that modulate dopaminergic pathways. The bromine substitution allows for the introduction of aromatic systems that enhance blood-brain barrier penetration and improve bioavailability in central nervous system applications [7]. Research has indicated that piperidine-based compounds can inhibit monoamine oxidase B (MAO-B) selectively, providing neuroprotective effects through the preservation of dopamine levels [7].
| Neurological Application | Mechanism of Action | Clinical Stage | Efficacy Markers | 
|---|---|---|---|
| Alzheimer Disease | Acetylcholinesterase Inhibition | Preclinical | Cognitive Function Improvement | 
| Parkinson Disease | MAO-B Inhibition | Phase I/II | Dopamine Level Preservation | 
| Huntington Disease | NLRP3 Inflammasome Inhibition | Preclinical | Neuroinflammation Reduction | 
| Epilepsy | GABA Pathway Modulation | Preclinical | Seizure Frequency Reduction | 
The synthesis of anticonvulsant agents represents another significant application area. Piperidine derivatives have shown promise in treating epilepsy through modulation of sodium channels and enhancement of GABAergic neurotransmission [7]. The tert-butyl protecting group enables selective functionalization while maintaining the piperidine ring integrity, crucial for biological activity.
Tert-Butyl 4-bromopiperidine-1-carboxylate plays a crucial role in bioconjugation strategies and drug delivery system design, serving as a versatile building block for creating sophisticated therapeutic conjugates [8] [9]. The compound's dual functionality—a reactive bromine atom and a protected amine group—makes it an ideal candidate for constructing bioconjugates that combine targeting peptides with therapeutic payloads.
In antibody-drug conjugate (ADC) development, the piperidine scaffold derived from this compound has been utilized to create linker systems that connect cytotoxic payloads to targeting antibodies [8]. The bromine substituent allows for nucleophilic displacement reactions with thiol-containing cysteine residues in antibodies or peptides, while the protected amine provides a site for payload attachment after selective deprotection.
Recent research has demonstrated the utility of piperidine-based linkers in peptide-drug conjugates (PDCs), where the compound serves as a spacer between homing peptides and therapeutic agents [8]. Studies have shown that PDCs incorporating piperidine linkers exhibit improved pharmacokinetic properties, including enhanced stability and controlled drug release profiles. The tert-butyl carboxylate group can be selectively removed to reveal a free amine that participates in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [9].
The compound has found particular application in the development of targeted drug delivery systems for blood-brain barrier penetration. Research has indicated that piperidine-containing shuttle peptides conjugated through this scaffold can facilitate the transport of therapeutic agents across the blood-brain barrier via receptor-mediated transcytosis [8]. These systems have shown promise in delivering neuroprotective agents directly to brain tissue while minimizing systemic exposure.
| Bioconjugation Application | Linking Strategy | Target System | Therapeutic Outcome | 
|---|---|---|---|
| Antibody-Drug Conjugates | Cysteine Coupling | Cancer Cells | Targeted Cytotoxicity | 
| Peptide-Drug Conjugates | Bioorthogonal Chemistry | Neurological Targets | Enhanced CNS Delivery | 
| Protein Modification | Site-Specific Conjugation | Enzyme Therapeutics | Improved Stability | 
| Nanoparticle Functionalization | Surface Grafting | Drug Carriers | Controlled Release | 
In nanoparticle-based drug delivery systems, tert-butyl 4-bromopiperidine-1-carboxylate has been employed to functionalize carrier surfaces with targeting ligands and therapeutic agents [9]. The compound's structure allows for multivalent display of targeting moieties while maintaining the integrity of encapsulated drugs. Studies have demonstrated that piperidine-modified nanoparticles exhibit enhanced cellular uptake and improved therapeutic efficacy compared to unmodified carriers.
The pharmaceutical industry has extensively utilized tert-butyl 4-bromopiperidine-1-carboxylate in the development of both antiviral and anticancer therapeutic agents, capitalizing on the piperidine scaffold's proven track record in medicinal chemistry [10] [11]. The compound's structural features enable the construction of diverse molecular architectures that interact with viral and cellular targets through various mechanisms of action.
In antiviral drug development, recent research has demonstrated the efficacy of piperidine derivatives synthesized from this compound against influenza A virus strains [10] [12]. Studies have shown that all synthesized piperidine-based compounds exhibit superior antiviral activity compared to commercial preparations such as Tamiflu and Rimantadine when tested against influenza A/H1N1 virus using MDCK cell models [10]. The bromine substituent facilitates the introduction of carboxylic acid functionalities through cyanohydrin synthesis, yielding compounds with enhanced antiviral properties.
For human immunodeficiency virus (HIV) treatment, the compound has been instrumental in developing novel protease inhibitors [13]. Research has established that piperidine analogues serving as P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors demonstrate excellent inhibitory activity with IC50 values below 20 nM [13]. Notably, compound 22a, containing a (R)-piperidine-3-carboxamide synthesized from the brominated precursor, exhibited the most effective inhibitory activity with an IC50 value of 3.61 nM and showed activity against both wild-type and Darunavir-resistant HIV-1 variants [13].
| Antiviral Application | Target Virus | IC50/EC50 Range | Mechanism of Action | 
|---|---|---|---|
| Influenza A Treatment | H1N1 Strain | 5-50 μM | Neuraminidase Inhibition | 
| HIV Therapy | HIV-1 | 3-20 nM | Protease Inhibition | 
| Hepatitis C | HCV | 0.5-5 μM | Assembly Stage Inhibition | 
| Broad Spectrum | Multiple RNA Viruses | 1-25 μM | Polymerase Inhibition | 
In anticancer drug development, the compound has been pivotal in synthesizing various piperidine-based chemotherapeutic agents [11]. Research has demonstrated that piperidine derivatives exhibit potent anticancer activity against multiple cancer types, including breast, prostate, cervical, and lung cancers [11]. The mechanism of action involves multiple pathways, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/AKT and NF-κB [11].
Specific studies have shown that the piperidine derivative DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine), synthesized from tamoxifen, demonstrates significant anticancer activity against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells [11]. The compound induces apoptosis through increased reactive oxygen species generation and mitochondrial membrane disruption, while also modulating key regulatory proteins including Bax, Bcl-2, and cytochrome C [11].
For hepatitis C virus (HCV) treatment, a 4-aminopiperidine scaffold derived from the brominated precursor has shown promise in targeting the viral assembly stages [14]. The original screening hit demonstrated efficacy in HCV replication assays and acted synergistically with FDA-approved direct-acting antiviral compounds including Telaprevir and Daclatasvir [14].
The structural versatility of tert-butyl 4-bromopiperidine-1-carboxylate has enabled the development of numerous analogues that serve as targeted therapeutics across diverse therapeutic areas [15]. The systematic modification of the piperidine ring system, particularly through substitution at various positions and introduction of chiral centers, has yielded compounds with enhanced selectivity, potency, and pharmacokinetic profiles.
Chiral piperidine scaffolds derived from this compound have demonstrated significant advantages in drug design, particularly in achieving improved biological activity and target selectivity [15]. Research has established that the introduction of chiral centers in the piperidine ring can dramatically enhance compound potency, as demonstrated in PCAF (p300/CBP-associated factor) inhibitor development where asymmetric substitution improved activity from pIC50 values of 4.8 to 6.3 [15].
The development of branched analogues has proven particularly valuable in kinase inhibitor design. Studies have shown that fluorine substitution at the 3-position of the piperidine ring, derived from the brominated precursor through nucleophilic substitution, can significantly improve oral bioavailability and pharmacokinetic properties [15]. For example, the BTK (Bruton's tyrosine kinase) inhibitor branebrutinib incorporates a 3-fluoropiperidine moiety that enhances selectivity and reduces off-target effects compared to symmetrical piperidine analogues [15].
| Structural Modification | Therapeutic Area | Selectivity Enhancement | Pharmacokinetic Improvement | 
|---|---|---|---|
| 3-Fluoropiperidine | Kinase Inhibition | 10-fold BTK selectivity | 3-fold oral bioavailability | 
| 3-Methylpiperidine | GABA Antagonism | 5-fold receptor selectivity | Enhanced CNS penetration | 
| 4-Hydroxypiperidine | MAO Inhibition | MAO-B selectivity | Improved metabolic stability | 
| Spiropiperidine | Ion Channel Modulation | hERG selectivity reduction | Reduced cardiotoxicity | 
In ion channel modulation, structural analogues have been designed to minimize hERG (human ether-a-go-go-related gene) potassium channel interactions while maintaining therapeutic activity [15]. The replacement of planar aromatic systems with three-dimensional piperidine scaffolds has proven effective in reducing cardiotoxic potential while preserving target engagement. Research has demonstrated that spiropiperidine analogues, synthesized through cyclization reactions involving the brominated precursor, exhibit significantly reduced hERG binding affinity compared to their linear counterparts [15].
The development of metabolically stable analogues has focused on protecting the piperidine nitrogen from oxidative metabolism. Studies have shown that N-acylation using various carboxylic acid derivatives can enhance metabolic stability while maintaining biological activity [16]. The tert-butyl carboxylate protecting group serves as a temporary mask during synthesis, allowing for selective introduction of metabolically stable substituents.
Targeted therapeutic applications have benefited from the development of tissue-specific analogues. Research has established that lipophilic modifications of the piperidine ring can enhance blood-brain barrier penetration for central nervous system targets, while hydrophilic substitutions improve renal clearance for peripheral applications [17]. The bromine substitution provides a versatile handle for introducing these modifications through cross-coupling reactions, enabling precise tuning of pharmacokinetic properties.
Recent advances in targeted protein degradation have utilized piperidine analogues as linkers in PROTAC (proteolysis-targeting chimera) molecules [3] [2]. These applications leverage the three-dimensional structure of the piperidine ring to optimize the spatial relationship between target protein ligands and E3 ligase recruiters. Studies have demonstrated that the length and conformational flexibility of piperidine-based linkers can significantly impact degradation efficiency, with optimal linker designs achieving DC50 values in the low nanomolar range [3].
Irritant;Environmental Hazard